An In-depth Technical Guide to 2-Fluoro-4-hydroxyphenylboronic Acid: Properties and Applications
An In-depth Technical Guide to 2-Fluoro-4-hydroxyphenylboronic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
2-Fluoro-4-hydroxyphenylboronic acid is a substituted arylboronic acid that serves as a critical building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features—a boronic acid group, a fluorine atom, and a hydroxyl group—impart versatile reactivity and make it a valuable intermediate for constructing complex molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications, tailored for professionals in the scientific community.
Core Chemical and Physical Properties
2-Fluoro-4-hydroxyphenylboronic acid is a solid at room temperature.[1] Its key physical and chemical properties are summarized below, providing a foundational understanding of its behavior and handling requirements. Many of the specific values are predicted, as is common for specialized reagents.
| Property | Value | Reference |
| CAS Number | 1376989-43-3 | [2][3] |
| Molecular Formula | C₆H₆BFO₃ | [2][4] |
| Molecular Weight | 155.92 g/mol | [2][4] |
| Appearance | Solid | [1] |
| Boiling Point | 357.3 ± 52.0 °C (Predicted) | [2] |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 8.67 ± 0.31 (Predicted) | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1][2] |
Chemical Structure and Identification
The structure of 2-Fluoro-4-hydroxyphenylboronic acid is defined by a phenyl ring substituted with a boronic acid group at position 1, a fluorine atom at position 2, and a hydroxyl group at position 4.
Caption: 2D structure of 2-Fluoro-4-hydroxyphenylboronic acid.
Chemical Identifiers:
| Identifier Type | Value |
| IUPAC Name | (2-Fluoro-4-hydroxyphenyl)boronic acid |
| InChI | 1S/C6H6BFO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9-11H |
| InChIKey | RARYKHVUFJIGKT-UHFFFAOYSA-N |
| SMILES | OB(O)C1=CC=C(O)C=C1F |
Spectroscopic Data
| Spectroscopy | Characteristic Features |
| ¹H NMR | Signals corresponding to aromatic protons, with splitting patterns influenced by the fluorine and hydroxyl groups. The protons of the B(OH)₂ and phenolic OH groups would appear as broad singlets, exchangeable with D₂O. For the related 2-fluorophenylboronic acid, a doublet for the hydroxyl proton is observed due to coupling with fluorine.[5] |
| ¹³C NMR | Aromatic carbon signals, with the carbon attached to the boron (C-B) appearing at a characteristic chemical shift. The C-F bond will result in a large one-bond coupling constant (¹JCF), and smaller couplings to other carbons. |
| IR (Infrared) | Broad O-H stretching band for the B(OH)₂ and phenolic OH groups (approx. 3200-3600 cm⁻¹).[5] Aromatic C-H stretching (approx. 3000-3100 cm⁻¹).[6] C=C aromatic ring stretching (approx. 1450-1600 cm⁻¹).[6] C-F stretching (approx. 1000-1350 cm⁻¹). B-O stretching (approx. 1300-1400 cm⁻¹). |
| MS (Mass Spec) | Predicted monoisotopic mass is 156.0394 Da.[7] Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns. |
Chemical Reactivity, Stability, and Handling
Reactivity:
-
Lewis Acidity: The boron atom in boronic acids is electron-deficient, making them Lewis acids.[8] This property allows them to form reversible complexes with Lewis bases, such as diols, which is a key aspect of their biological activity and use in sensors.[8][9]
-
Suzuki-Miyaura Coupling: The most prominent reaction of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[10][11] This reaction forms a new carbon-carbon bond between the aryl group of the boronic acid and an organic halide or triflate, making it a cornerstone of modern organic synthesis for creating biaryl structures.[10]
-
Other Coupling Reactions: Boronic acids can participate in other metal-catalyzed reactions, including Chan-Lam and Liebeskind-Srogl couplings.
Stability and Handling:
-
Storage: 2-Fluoro-4-hydroxyphenylboronic acid should be stored in a cool (2-8°C), dry place under an inert atmosphere.[2][12] It is sensitive to moisture.
-
Protodeboronation: A common side reaction for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This process can be accelerated by factors such as high temperatures and the presence of aqueous base.
-
Safety: The compound is classified as a skin and eye irritant.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]
Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental application of 2-Fluoro-4-hydroxyphenylboronic acid. Below is a generalized experimental protocol based on typical conditions reported in the literature.
Objective: To synthesize a biaryl compound by coupling 2-Fluoro-4-hydroxyphenylboronic acid with an aryl halide.
Materials:
-
2-Fluoro-4-hydroxyphenylboronic acid (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a ligand) (0.01 - 0.1 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents), often as a 2M aqueous solution
-
Solvent (e.g., 1,4-dioxane, THF, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or a reaction vessel equipped with a condenser and magnetic stir bar, add the aryl halide (1.0 equiv.), 2-Fluoro-4-hydroxyphenylboronic acid (1.5 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.), and the base (e.g., K₂CO₃, 10 equiv.).[15]
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times. Add the degassed solvent (e.g., 1,4-dioxane) and the aqueous base solution via syringe.[16]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material (aryl halide) is consumed, as monitored by TLC or GC/LC-MS.[16][17]
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing with a suitable solvent like ethyl acetate.[15][16]
-
Extraction: Transfer the filtrate to a separatory funnel. If an aqueous base was used, dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[15][16]
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[10]
-
Transmetalation: The organic group from the boronic acid (after activation by a base) is transferred to the palladium center, displacing the halide.[16]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[10]
Applications in Drug Discovery and Development
Boronic acids are increasingly vital in medicinal chemistry.[18] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for synthesizing complex, biologically active molecules.[8] The boronic acid moiety itself can act as a bioisostere of carboxylic acids or as a warhead that forms reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[8] This has led to the development of several FDA-approved drugs containing a boronic acid group, such as the proteasome inhibitor Bortezomib (Velcade) for treating multiple myeloma.[19]
Substituted phenylboronic acids like 2-Fluoro-4-hydroxyphenylboronic acid are particularly useful. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the hydroxyl group provides a handle for further functionalization or hydrogen bonding interactions with a biological target. These compounds are key intermediates in the synthesis of novel therapeutics, including treatments for diabetes, cancer, and infectious diseases.[11][19][20]
References
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- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. m.youtube.com [m.youtube.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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